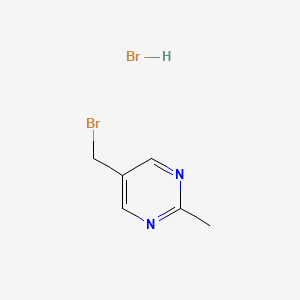

5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyrimidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTFJUKFCLYBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856187 | |

| Record name | 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7122-84-1 | |

| Record name | 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide and Its Significance as a Synthetic Building Block

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a key heterocyclic building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its commercially prevalent and structurally similar analogue, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide. By combining experimental data from this analogue with principles of chemical reactivity and spectroscopic prediction, this document offers researchers, scientists, and drug development professionals a thorough understanding of the compound's characteristics. Key areas covered include its chemical identity, physicochemical properties, reactivity, synthetic pathways, applications in drug discovery—most notably in the synthesis of thiamine (Vitamin B1) analogues—and essential safety protocols.

Introduction and Strategic Context

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in essential biomolecules like nucleobases and its ability to interact with a wide range of biological targets.[1] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this important class of compounds, halogenated pyrimidines serve as versatile intermediates for constructing more complex molecular architectures.

This compound is a reactive intermediate designed for the facile introduction of the 2-methyl-5-pyrimidinyl-methyl moiety. However, a survey of scientific literature and commercial catalogs reveals that its 4-amino substituted analogue, 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide , is far more documented and readily available. This guide will therefore focus on the known properties of this key analogue as a primary reference, while providing expert analysis on how the presence or absence of the 4-amino group modulates the molecule's properties.

Chemical Identity and Comparative Structures

A clear distinction between the target compound and its widely used analogue is crucial for synthetic planning. The key difference is the C4-substituent on the pyrimidine ring: a hydrogen atom in the target compound versus an amino group in the analogue.

| Feature | This compound | 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide[4] |

| Structure | ||

| Molecular Formula | C₆H₈BrN₂ · HBr | C₆H₈BrN₃ · HBr |

| Molecular Weight | 268.96 g/mol | 282.97 g/mol |

| CAS Number | Not assigned | 25526-81-2 (Free Base), 5423-98-3 (HBr salt) |

Note: Structures are depicted as the hydrobromide salts.

Physical and Chemical Properties

| Property | Value (for 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide) | Source |

| Appearance | Solid | - |

| Solubility | Slightly soluble in methanol and water | Cayman Chemical |

| Storage Temperature | -20°C | Cayman Chemical |

| Stability | Stable for ≥ 4 years when stored at -20°C | Cayman Chemical |

The bromomethyl group makes the compound a lachrymator, and like other benzyl bromide derivatives, it is sensitive to moisture and light.[5][6] Storage under an inert atmosphere is recommended.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound stems from the high reactivity of the bromomethyl group, which acts as a potent electrophile.

Nucleophilic Substitution

The C-Br bond in the bromomethyl group is activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the straightforward formation of new carbon-heteroatom or carbon-carbon bonds.

Common nucleophiles for this reaction include:

-

Amines (primary, secondary)

-

Thiols

-

Alcohols/Phenols

-

Carboxylates

-

Cyanide and other carbon nucleophiles

The general workflow for such a reaction is straightforward and serves as a foundational protocol for utilizing this building block.

Influence of the C4-Substituent

-

Without 4-Amino Group (Target Compound): The pyrimidine ring is more electron-deficient. This enhances the electrophilicity of the bromomethyl group, potentially leading to faster reaction rates with nucleophiles.

-

With 4-Amino Group (Analogue): The amino group is a strong electron-donating group. It increases the electron density of the pyrimidine ring, which slightly deactivates the bromomethyl group towards nucleophilic attack compared to the unsubstituted version. However, this deactivation is generally not significant enough to impede its utility.

Key Application: Synthesis of Thiamine (Vitamin B1) Analogues

The most prominent application of the 4-amino analogue is in the synthesis of thiamine and its derivatives.[7][8] Thiamine is an essential vitamin composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[8] 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide provides the pyrimidine half of the molecule.

The synthesis involves the quaternization of a pre-formed thiazole moiety with the bromomethylpyrimidine.

This reaction underscores the compound's value in constructing complex biological molecules and is a classic example of its application in building bioactive compounds.[7]

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-(Bromomethyl)-2-methylpyrimidine are not available, its ¹H NMR spectrum can be reliably predicted based on established chemical shift principles.[9][10]

Predicted ¹H NMR Spectrum:

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Integration | Key Influences |

| -CH₃ (at C2) | Singlet (s) | ~2.6 - 2.8 | 3H | Attached to aromatic pyrimidine ring. |

| -CH₂Br (at C5) | Singlet (s) | ~4.6 - 4.8 | 2H | Deshielded by adjacent bromine and pyrimidine ring. |

| Ring H (at C4) | Singlet (s) | ~8.8 - 9.0 | 1H | Deshielded by two adjacent ring nitrogens. |

| Ring H (at C6) | Singlet (s) | ~9.1 - 9.3 | 1H | Deshielded by two adjacent ring nitrogens. |

Note: Predictions are for the free base in a solvent like CDCl₃. The hydrobromide salt and different solvents will cause shifts. Online prediction tools can provide further refinement.[11][12][13]

Safety, Handling, and Storage

As a reactive benzylic bromide analogue, this compound must be handled with appropriate care. The following protocols are based on safety data for structurally related compounds.[5][14][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood.

-

Hazards:

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Protect from moisture and light.[6][16] For long-term stability, storage at -20°C is recommended.

Conclusion

This compound and its 4-amino analogue are highly valuable reagents in medicinal chemistry and organic synthesis. Their utility is defined by the reactive bromomethyl group, which allows for the efficient incorporation of the pyrimidine moiety into diverse molecular frameworks. While direct data on the title compound is sparse, a robust understanding of its properties can be achieved through careful analysis of its well-documented 4-amino counterpart and fundamental chemical principles. Its established role in the synthesis of thiamine analogues highlights its importance and provides a model for its broader application in the development of novel bioactive compounds.

References

- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. BenchChem.

- Kumar, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie.

- ResearchGate. (n.d.). Marketed drugs containing the pyrimidine scaffold.

- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

- ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs.

- Rapala, R. T., et al. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PubMed Central.

- SynQuest Laboratories, Inc. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic.

- Sigma-Aldrich. (2013).

- Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS.

- Fisher Scientific. (2010).

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Ealick, S. E. (n.d.). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis.

- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.

- ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs.

- Kumar, R., et al. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.

- Chemistry LibreTexts. (2020). 20.

- PubChem. (n.d.). 4-Amino-5-bromomethyl-2-methylpyrimidine.

- Rapala, R. T., et al. (2006). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- PubChem. (n.d.). 4-Amino-5-bromomethyl-2-methylpyrimidine.

- Begley, T. P. (n.d.). The Structural and Biochemical Foundations of Thiamin Biosynthesis. PubMed Central.

- Lewin, L. M., & Brown, G. M. (n.d.). The biosynthesis of thiamine. IV. Inhibition by vitamin B>6> compounds. Tel Aviv University.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(bromomethyl)pyrimidine.

- Labsolu. (n.d.). 5-(Bromomethyl)pyrimidine hydrobromide.

- BLD Pharm. (n.d.). 54198-78-6|4-(Bromomethyl)pyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Amino-5-bromomethyl-2-methylpyrimidine | C6H8BrN3 | CID 408390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PROSPRE [prospre.ca]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. Visualizer loader [nmrdb.org]

- 14. westliberty.edu [westliberty.edu]

- 15. lobachemie.com [lobachemie.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine hydrobromide: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt, this document synthesizes information from established chemical principles and data on closely related structural analogs to offer a robust predictive profile.

Molecular Identity and Physicochemical Properties

This compound is the hydrobromide salt of the parent compound, 5-(bromomethyl)-2-methylpyrimidine. The addition of hydrogen bromide protonates one of the nitrogen atoms in the pyrimidine ring, forming a stable salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 7122-84-1 | Supplier Information |

| Molecular Formula | C₆H₈Br₂N₂ | Calculated |

| Molecular Weight | 267.95 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar solvents | Inferred from salt nature |

The molecular weight is a critical parameter for any chemical synthesis or analysis. It is calculated based on the atomic weights of the constituent elements from the molecular formula C₆H₈Br₂N₂.

Molecular Structure and Conformation

The core of this compound is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A methyl group is attached at the 2-position, and a bromomethyl group is at the 5-position. The hydrobromide exists as a salt, with the bromide ion associated with the protonated pyrimidine ring.

Caption: 2D structure of this compound.

The pyrimidine ring is planar, and the substituents will have rotational freedom around their single bonds. The protonation site on the pyrimidine ring is likely to be one of the nitrogen atoms, leading to a delocalization of the positive charge across the ring.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway starts from a suitable 5-substituted pyrimidine, such as 5-hydroxymethyl-2-methylpyrimidine.

An In-depth Technical Guide to the Mechanism of Action for 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-based compounds are of paramount importance, forming the core scaffold of numerous therapeutic agents. Their prevalence stems from their ability to mimic endogenous nucleobases, allowing for interactions with a wide array of biological targets, including kinases and other enzymes. The functionalization of the pyrimidine ring is therefore a critical aspect of drug design. 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has emerged as a key building block in this context. Its bifunctional nature, possessing a reactive bromomethyl group for alkylation and a pyrimidine core for biological recognition, makes it a versatile reagent for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the mechanism of action of this compound in alkylation reactions, offering insights into its reactivity, experimental considerations, and broad applications.

Core Mechanistic Principles: A Dichotomy of Pathways

The reactivity of this compound in alkylation reactions is governed by the electrophilic nature of the carbon atom in the bromomethyl group. This carbon is rendered susceptible to nucleophilic attack due to the presence of the electronegative bromine atom. The pyrimidine ring itself, being an electron-withdrawing system, further enhances this electrophilicity. The reaction with a nucleophile (Nu:) generally proceeds via a nucleophilic substitution mechanism. However, the precise pathway, whether it be a concerted bimolecular substitution (S"N"2) or a stepwise unimolecular substitution (S"N"1), is highly dependent on the reaction conditions and the nature of the nucleophile.

The hydrobromide salt form of the reagent introduces an additional layer of complexity. The protonation of one of the nitrogen atoms in the pyrimidine ring significantly increases its electron-withdrawing character, thereby further activating the bromomethyl group towards nucleophilic attack. However, this protonation also means that a base is typically required in the reaction mixture to either neutralize the hydrobromide and liberate the free pyrimidine base, or to deprotonate the nucleophile to increase its reactivity.

Proposed General Mechanism of Alkylation

The alkylation of a generic nucleophile (H-Nu) with this compound can be depicted as follows. Initially, a base is often employed to either deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the hydrobromide salt, generating the free base of the pyrimidine reactant. The lone pair of the nucleophile then attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Caption: Standard Experimental Workflow for Alkylation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the secondary amine (1.0 equivalent) and a suitable base such as potassium carbonate (2.5 equivalents) or diisopropylethylamine (DIPEA) (2.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add this compound (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Scope of Nucleophiles in Alkylation Reactions

The versatility of this compound allows for its reaction with a wide range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes for various classes of nucleophiles.

| Nucleophile Class | Representative Nucleophile | Typical Base | Solvent | Temperature (°C) | Expected Yield |

| Amines | Secondary Aliphatic Amine | K₂CO₃, DIPEA | DMF, ACN | 25 - 60 | High |

| Aniline | NaH, K₂CO₃ | DMF | 25 - 80 | Moderate to High | |

| Thiols | Thiophenol | K₂CO₃, NaH | DMF, THF | 0 - 25 | Very High |

| Aliphatic Thiol | Et₃N, K₂CO₃ | ACN, THF | 0 - 25 | Very High | |

| Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, ACN | 60 - 100 | Moderate to High |

| Substituted Phenols | K₂CO₃, Cs₂CO₃ | DMF, ACN | 60 - 120 | Moderate | |

| Alcohols | Primary Alcohol | NaH | THF, Dioxane | 25 - 80 | Low to Moderate |

Data Interpretation and Troubleshooting

While the alkylation reaction is generally robust, certain challenges and side reactions can occur.

-

Over-alkylation of Primary Amines: When using primary amines as nucleophiles, there is a risk of double alkylation to form the tertiary amine. [1]This can be mitigated by using a large excess of the primary amine or by using a protecting group strategy.

-

O- vs. C-Alkylation of Phenols: Phenoxide ions are ambident nucleophiles and can undergo both O-alkylation to form an ether and C-alkylation. [2]The choice of solvent and counter-ion can influence the selectivity. Generally, polar aprotic solvents favor O-alkylation.

-

Low Reactivity of Alcohols: Alcohols are generally weaker nucleophiles than amines or thiols, and their alkylation often requires stronger bases like sodium hydride (NaH) to generate the more nucleophilic alkoxide.

-

Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

Conclusion

This compound is a highly valuable and versatile electrophile for the introduction of the 2-methylpyrimidin-5-ylmethyl moiety into a wide range of molecules. Its reactivity is predominantly governed by nucleophilic substitution at the benzylic-like carbon. While both S"N"1 and S"N"2 mechanisms are theoretically possible, synthetic protocols are typically designed to favor the more predictable S"N"2 pathway. A thorough understanding of the interplay between the nucleophile, base, and solvent is critical for achieving high yields and selectivity. The insights and protocols presented in this guide are intended to empower researchers in leveraging this key building block for the efficient synthesis of novel compounds with potential therapeutic applications.

References

-

ResearchGate. (n.d.). The reaction between pyridine 1 and benzyl bromide 2 to give the... [Image]. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

- Ahmad, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 63.

- Bhattacharyya, S., et al. (2014).

- Gagyi, D., et al. (2021). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I)

-

ResearchGate. (2025, August 7). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrobromic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Menschutkin reaction of the benzyl bromide 3 with pyridine [Image]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 24). Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

- Sad, M. E., et al. (2014). Phenol methylation on acid catalysts.

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

-

SciELO. (n.d.). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

-

ACS Publications. (2026, January 14). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light | Organic Letters. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position [Video]. Retrieved from [Link]

- Google Patents. (n.d.). US7692047B2 - Process for the alkylation of phenols.

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Electronic effect. Retrieved from [Link]

-

National Institutes of Health. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]

-

ResearchGate. (2022, May 8). (PDF) N-Dealkylation of Amines. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube. [Link]

- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.

-

Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? Retrieved from [Link]

- Google Patents. (n.d.). US2140782A - Alkylation of phenols.

-

ResearchGate. (n.d.). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Retrieved from [Link]

-

National Institutes of Health. (2023, June 27). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 15). Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation [Video]. YouTube. [Link]

-

Khan Academy. (n.d.). Sn1 vs Sn2: Summary [Video]. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. Retrieved from [Link]

-

GalChimia. (2010, March 1). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

-

Chemical Review and Letters. (2024, December 4). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Retrieved from [Link]

Sources

The Alchemist's Guide to Aromaticity: A Technical Treatise on the Synthesis of Pyrimidine Derivatives

For the dedicated researcher, the seasoned scientist, and the visionary in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound biological significance.[1] This guide provides an in-depth exploration of the core principles governing the synthesis of pyrimidine derivatives, moving beyond mere procedural lists to unveil the causal logic behind experimental choices. We will dissect classical methodologies and explore modern innovations, equipping you with the knowledge to not only replicate but also innovate in this vital area of chemical science.

Section 1: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged structure in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] This biological versatility stems from the pyrimidine's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The strategic synthesis of diverse pyrimidine libraries is, therefore, a critical endeavor in the quest for novel therapeutics.

Section 2: Foundational Synthetic Strategies: The Pillars of Pyrimidine Construction

The art of pyrimidine synthesis largely revolves around the astute condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) unit. The choice of these building blocks dictates the substitution pattern and functionality of the resulting pyrimidine ring.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be readily oxidized to the corresponding pyrimidines.[3] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3]

Mechanism of the Biginelli Reaction:

The mechanism of the Biginelli reaction has been the subject of considerable study, with the currently accepted pathway involving an N-acyliminium ion intermediate.[4][5]

-

Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic species is the key intermediate that drives the subsequent steps.

-

Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile, attacking the iminium ion.

-

Cyclization and Dehydration: The resulting open-chain ureide undergoes intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[3][5]

Caption: The Biginelli reaction mechanism proceeds via an N-acyliminium ion intermediate.

Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol leverages microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.

-

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Ethyl Acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., CuCl₂·2H₂O, 10 mol%)

-

-

Procedure:

-

In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea, and catalyst.

-

Thoroughly mix the components.

-

Irradiate the mixture in a microwave reactor at a controlled temperature (e.g., 100 °C) for a specified time (typically 5-15 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a small amount of ethanol and stir for 5 minutes.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

-

Data Presentation: Comparison of Catalysts for the Biginelli Reaction

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| HCl | Reflux in Ethanol | 4-18 h | 40-60 | [6] |

| Yb(OTf)₃ | Solvent-free, 100°C | 0.5-2 h | 85-95 | [7] |

| InCl₃ | Solvent-free, rt | 2-6 h | 82-94 | [7] |

| [BCMIM][Cl] | 80°C | 16 min | 96 | [8] |

| CuCl₂·2H₂O | Microwave, 100°C | 5-10 min | 90-98 | [6] |

The Hantzsch Pyridine Synthesis: A Versatile Four-Component Reaction

While classically known for dihydropyridine synthesis, the Hantzsch reaction can be adapted for pyrimidine synthesis by using a nitrogen-containing component other than ammonia.[9][10] This four-component reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonium acetate.[9]

Mechanism of the Hantzsch Pyridine Synthesis:

The mechanism involves a series of condensation and addition reactions.

-

Knoevenagel Condensation: One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound.[11]

-

Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia (from ammonium acetate) to form an enamine.

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form a 1,4-dihydropyridine, which can be subsequently oxidized to the pyridine.

Caption: The Hantzsch synthesis involves the formation of two key intermediates that combine and cyclize.

Experimental Protocol: Conventional Hantzsch Pyridine Synthesis

-

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Ethyl Acetoacetate (2.0 mmol)

-

Ammonium Acetate (1.2 mmol)

-

Ethanol (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or DDQ.

-

Purify the final product by recrystallization or column chromatography.

-

The Pinner Pyrimidine Synthesis: Condensation of 1,3-Dicarbonyls with Amidines

The Pinner synthesis provides a direct route to substituted pyrimidines through the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst.[12][13] This method is particularly versatile for introducing substituents at the 2-position of the pyrimidine ring.

Mechanism of the Pinner Pyrimidine Synthesis:

The reaction proceeds through a series of nucleophilic attack and dehydration steps.

-

Protonation and Nucleophilic Attack: The 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by the amidine.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Dehydration and Cyclization: Subsequent dehydration and intramolecular cyclization lead to the formation of the pyrimidine ring.[12]

Caption: The Pinner synthesis involves the direct condensation of a 1,3-dicarbonyl with an amidine.

Experimental Protocol: Pinner Synthesis of 2-Substituted Pyrimidines

-

Reagents:

-

1,3-Diketone (e.g., acetylacetone) (1.0 mmol)

-

Amidine Hydrochloride (1.1 mmol)

-

Base (e.g., sodium ethoxide) (1.1 mmol)

-

Anhydrous Ethanol (as solvent)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, dissolve the amidine hydrochloride in anhydrous ethanol.

-

Add the base portion-wise and stir the mixture at room temperature for 30 minutes.

-

Add the 1,3-diketone dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Section 3: Modern and Green Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the development of new synthetic methodologies for pyrimidines. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Multicomponent Reactions (MCRs)

MCRs, such as the Biginelli reaction, are inherently green as they combine multiple starting materials in a single step, reducing the number of synthetic operations and purification steps.[2]

Microwave-Assisted Synthesis

As demonstrated in the Biginelli protocol above, microwave irradiation can dramatically reduce reaction times and often improve yields by providing rapid and uniform heating.[2]

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent minimizes waste and simplifies product isolation.[2] These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support.

Experimental Protocol: Solvent-Free Synthesis of Pyrimidines from Chalcones

This method utilizes pre-synthesized chalcones as the C-C-C backbone.

-

Reagents:

-

Chalcone (1.0 mmol)

-

Urea or Guanidine Hydrochloride (1.2 mmol)

-

Solid Catalyst (e.g., K₂CO₃) (20 mol%)

-

-

Procedure:

-

In a mortar, grind the chalcone, urea/guanidine hydrochloride, and the solid catalyst together for 10-20 minutes.

-

Transfer the mixture to a sealed vessel and heat at a specified temperature (e.g., 120 °C) for 1-2 hours.

-

Monitor the reaction by TLC.

-

After cooling, add water to the reaction mixture and stir.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.[14][15]

-

Section 4: Troubleshooting and Causality in Experimental Design

The successful synthesis of pyrimidine derivatives often requires careful consideration of potential side reactions and optimization of reaction conditions. Understanding the "why" behind experimental choices is paramount.

Common Side Reactions and Mitigation Strategies:

-

Hantzsch Dihydropyridine Formation in Biginelli Reactions: At higher temperatures, urea can decompose to ammonia, leading to the competing Hantzsch reaction.[16]

-

Mitigation: Maintain a lower reaction temperature and consider using a milder catalyst.

-

-

Knoevenagel Condensation as a Side Reaction: The condensation of the aldehyde and the β-ketoester can sometimes outcompete the desired three-component reaction.

-

Mitigation: Using a slight excess of urea can favor the formation of the N-acyliminium ion intermediate.[16]

-

-

Hydrolysis in Pinner Synthesis: Amidines and reaction intermediates are susceptible to hydrolysis, which can significantly reduce yields.

-

Mitigation: Ensure strictly anhydrous conditions by using dry solvents and glassware and performing the reaction under an inert atmosphere.[17]

-

Caption: A logical workflow for troubleshooting common issues in pyrimidine synthesis.

Section 5: Conclusion and Future Outlook

The synthesis of pyrimidine derivatives is a mature yet continually evolving field. While classical named reactions provide a robust foundation, the future lies in the development of more sustainable, efficient, and versatile methodologies. The integration of green chemistry principles, such as the use of renewable starting materials, biocatalysis, and flow chemistry, will undoubtedly shape the next generation of pyrimidine synthesis. As our understanding of the biological roles of pyrimidines deepens, so too will the demand for innovative synthetic strategies to access novel and complex derivatives for the advancement of medicine and materials science.

References

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

Wikipedia. (2023). Biginelli reaction. [Link]

-

Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. [Link]

-

RASAYAN Journal of Chemistry. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Journal of Heterocyclic Chemistry. (2021). One‐potandtwo‐potmethods for chalcone derived pyrimidines synthesis and applications. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

-

Wiley Online Library. (2021). One‐pot and two‐pot method for chalcone derived pyrimidines synthesis and applications. [Link]

-

Slideshare. (n.d.). BIGINELLI REACTION. [Link]

-

ResearchGate. (2023). Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

-

ACS Publications. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. [Link]

-

Canadian Journal of Chemistry. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. [Link]

-

ACS Publications. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. [Link]

-

Ingenta Connect. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. [Link]

-

ResearchGate. (2019). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. [Link]

-

Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]

-

Journal of Materials and Environmental Science. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]

-

ResearchGate. (2020). Synthesis and Biological Evaluation of New 2,4,6-Trisubstituted Pyrimidines and Their N-Alkyl Derivatives. [Link]

-

ResearchGate. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

ResearchGate. (2018). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]

-

YouTube. (2024). Pyrimidine Synthesis. [Link]

-

SciSpace. (2021). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. [Link]

-

International Journal of Research in Engineering and Science. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. [Link]

-

ResearchGate. (2021). One‐Pot and Two‐Pot Method for Chalcone Derived Pyrimidines Synthesis and Applications. [Link]

-

National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

-

ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

-

ResearchGate. (2021). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. [Link]

-

ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. [Link]

-

YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. [Link]

-

ChemTube3D. (n.d.). Synthesis of Pyrimidine. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

ResearchGate. (2019). Comparison of catalytic activity of different catalysts on the model reaction. [Link]

-

Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

-

Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. [Link]

-

ResearchGate. (2022). Efficiency Comparison of Various Catalysts for the. [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]

-

Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 14. scispace.com [scispace.com]

- 15. ijres.org [ijres.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of Bromomethyl Pyrimidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety

In the landscape of modern medicinal chemistry and materials science, bromomethyl pyrimidine compounds are invaluable building blocks. Their utility is primarily derived from the reactive bromomethyl group attached to the pyrimidine ring, which serves as a potent electrophilic handle for nucleophilic substitution reactions.[1] This reactivity, however, necessitates a comprehensive and proactive approach to safety. This guide is designed to move beyond the cursory information of a standard Safety Data Sheet (SDS) and provide a deeper, more practical understanding of the safe handling, storage, and disposal of these compounds, grounded in both theoretical principles and practical laboratory experience.

The Inherent Reactivity and Associated Hazards of Bromomethyl Pyrimidines

The cornerstone of a robust safety protocol is a thorough understanding of the inherent chemical properties of the substances being handled. Bromomethyl pyrimidines are characterized by the presence of a bromomethyl group, where the bromine atom acts as an excellent leaving group. This makes the adjacent carbon atom highly electrophilic and susceptible to reaction with a wide array of nucleophiles, including amines, thiols, and alkoxides.[1]

This inherent reactivity is the primary source of the associated hazards. These compounds are potent alkylating agents. In a biological context, this means they have the potential to alkylate nucleophilic sites on biomolecules such as DNA, RNA, and proteins. This mechanism is the basis for the cytotoxicity of many hazardous drugs and underscores the need for stringent handling procedures to prevent exposure.[2][3]

The primary hazards associated with bromomethyl pyrimidine compounds include:

-

Severe Skin and Eye Damage: Direct contact can cause severe burns and eye damage.[4]

-

Toxicity: Many of these compounds are harmful if swallowed.

-

Mutagenicity, Carcinogenicity, and Teratogenicity: While specific data for every bromomethyl pyrimidine is not always available, their nature as alkylating agents suggests a potential for these long-term health effects.[3] It is prudent to handle them as potentially carcinogenic, mutagenic, and teratogenic.

A summary of hazard classifications for representative compounds is provided in the table below.

| Compound | CAS Number | Hazard Statements |

| 2-(Bromomethyl)pyrimidine | 54198-85-5 | H314: Causes severe skin burns and eye damage. |

| 4-(Bromomethyl)pyrimidine | 54198-78-6 | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[5] |

| 5-Bromo-2-(bromomethyl)pyrimidine | 1193116-74-3 | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |

| 4-Bromo-2,6-bis(bromomethyl)pyridine | 106967-42-4 | H314: Causes severe skin burns and eye damage.[4] |

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is through the implementation of robust engineering controls. Personal Protective Equipment (PPE) should always be considered the last line of defense.

Chemical Fume Hood

All work with bromomethyl pyrimidine compounds, including weighing, transferring, and conducting reactions, must be performed in a certified chemical fume hood.[6] This provides a physical barrier and ensures that any vapors or dusts are effectively contained and exhausted.

Ventilation

Ensure adequate ventilation in the laboratory.[7][8] This includes general laboratory ventilation and the localized exhaust provided by the fume hood.

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the hazardous nature of bromomethyl pyrimidines, a comprehensive PPE protocol is mandatory. The following PPE should be worn at all times when handling these compounds:

-

Gloves: Double gloving with nitrile gloves is recommended.[9] There is no glove material that is completely impermeable to all chemicals, so it is crucial to change gloves immediately if contamination is suspected.[3]

-

Eye and Face Protection: Safety glasses with side shields conforming to EN166 or NIOSH standards are the minimum requirement. However, due to the risk of splashes, a full face shield worn over safety glasses is strongly recommended.[10]

-

Laboratory Coat: A flame-resistant lab coat that closes in the back is essential to protect against splashes and spills.[2]

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a risk of aerosol generation outside of a containment device, a NIOSH-certified N95 respirator or a higher level of respiratory protection should be used.[2][11]

Caption: Decision tree for proper waste disposal.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

Spills

-

Evacuate: Evacuate non-essential personnel from the area. [7]2. Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further spread of the spill. [7]4. Clean-up: For small spills, use an absorbent material to collect the spilled substance. For larger spills, follow your institution's specific spill clean-up protocol. All materials used for clean-up must be disposed of as hazardous waste. [8]

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. [7]* Firefighter Precautions: Firefighters should wear self-contained breathing apparatus and full protective gear. [6][7]

Personal Exposure

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention. [7][12]Remove contaminated clothing. [7][8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention. [6][7][12]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6][7][12]

Conclusion: A Culture of Safety

The safe handling of bromomethyl pyrimidine compounds is not merely a matter of following a set of rules, but of fostering a culture of safety within the laboratory. This requires a comprehensive understanding of the risks, a commitment to using appropriate controls and PPE, and a readiness to respond effectively in the event of an emergency. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can harness the synthetic potential of these valuable compounds while ensuring the safety of yourself, your colleagues, and the environment.

References

-

Journal of the Chemical Society C. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. [Link]

-

Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

-

NHS England. Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. [Link]

-

PubMed Central. Safe handling of hazardous drugs. [Link]

-

POGO Satellite Manual. Personal Protective Equipment. [Link]

-

PubMed. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. [Link]

-

GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

-

AMERICAN ELEMENTS. 5-Bromo-2-(bromomethyl)pyrimidine | CAS 1193116-74-3. [Link]

-

Loba Chemie. PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. [Link]

Sources

- 1. 2-(Bromomethyl)pyrimidine|CAS 54198-85-5|Supplier [benchchem.com]

- 2. halyardhealth.com [halyardhealth.com]

- 3. england.nhs.uk [england.nhs.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 54198-78-6|4-(Bromomethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. pogo.ca [pogo.ca]

- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gerpac.eu [gerpac.eu]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Potential Hazards and Toxicity of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

Introduction: Understanding the Compound and the Context

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in synthetic chemistry, particularly within the pharmaceutical and life sciences sectors. Its utility is derived from the reactive bromomethyl group attached to the pyrimidine core, making it a key intermediate for introducing the 2-methylpyrimidine moiety into larger, more complex molecules. For instance, structurally similar compounds are employed in the synthesis of Vitamin B1 (thiamine) analogs and other biologically active molecules.[1]

However, the very chemical reactivity that makes this compound synthetically useful is also the source of its potential biological hazards. The presence of a bromomethyl group, a potent alkylating agent, necessitates a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols.

This guide is designed for researchers, chemists, and drug development professionals who handle or intend to handle this compound. It moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, mechanistic understanding of the compound's potential toxicity, offering field-proven protocols and risk mitigation strategies. Our objective is to empower scientific professionals to utilize this reagent's full synthetic potential while ensuring the highest standards of laboratory safety.

Section 1: Hazard Identification and Classification

Based on data from structurally analogous brominated pyrimidine compounds, this compound is classified as a hazardous chemical.[2][3][4][5][6] The primary hazards are associated with its irritant properties and acute toxicity upon exposure through multiple routes.

Table 1: GHS Hazard Classification (Inferred from Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects (Inferred) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The primary routes of occupational exposure are inhalation of the dust, dermal (skin) contact, and eye contact. Ingestion is a less common, but still significant, route of accidental exposure.[2][3][4]

Section 2: The Toxicological Profile - A Mechanistic Perspective

The toxicological properties of this compound are intrinsically linked to its chemical structure, specifically the presence of the bromomethyl group (-CH₂Br) . This functional group classifies the molecule as a potent alkylating agent .

The Alkylating Agent Hypothesis

Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in biological macromolecules. The primary mechanism of action for a bromomethyl group is a bimolecular nucleophilic substitution (SN2) reaction. The bromine atom is a good leaving group, and the adjacent carbon atom becomes electrophilic, making it susceptible to attack by nucleophiles such as the nitrogen and oxygen atoms found in proteins and, most critically, in the purine and pyrimidine bases of DNA.

This reactivity is the causal factor behind the observed and potential toxicity:

-

Acute Effects (Irritation): On contact with skin, eyes, or the respiratory tract, the compound can rapidly alkylate proteins and other molecules in surface tissues.[2][5][6] This non-specific alkylation disrupts cellular function, leading to cell damage and triggering an inflammatory response, which manifests as irritation, redness, and pain.

-

Chronic Effects (Genotoxicity): The most significant concern with chronic or high-dose exposure to alkylating agents is their potential to cause genetic damage (genotoxicity). By alkylating the DNA bases (e.g., guanine), the compound can disrupt the normal base-pairing during DNA replication. This can lead to mutations, chromosomal damage, and, in the worst-case scenario, the initiation of carcinogenesis. While specific carcinogenicity data for this compound is unavailable, related compounds like 5-Bromouracil are classified as suspected of causing genetic defects, supporting this mechanistic concern.[4]

Table 2: Summary of Toxicological Endpoints

| Endpoint | Effect | Mechanistic Rationale |

| Skin & Eye Contact | Causes skin and serious eye irritation.[2][3][7] | Alkylation of surface proteins leads to cellular damage and inflammation. |

| Inhalation | May cause respiratory tract irritation.[2][5] | Similar to skin/eye irritation, affecting the mucosal lining of the respiratory system. |

| Ingestion | Harmful if swallowed.[2][5][6] | Rapid absorption and systemic distribution, leading to potential alkylation of internal organ tissues. |

| Genotoxicity | Suspected of causing genetic defects.[4] | Alkylation of DNA bases can interfere with DNA replication and transcription, leading to mutations. |

| Carcinogenicity | No data available, but a potential concern. | Genotoxic compounds are often carcinogenic. This is a logical extension of the alkylating mechanism. |

| Reproductive Toxicity | No information available.[2] |

Section 3: Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The following protocols are designed as a self-validating system to minimize exposure and ensure operator safety.

Engineering Controls

-

Ventilation: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[2][8]

-

Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the handling area.[2][7][9]

Personal Protective Equipment (PPE)

Proper PPE is the last line of defense and is non-negotiable.

Table 3: Required Personal Protective Equipment (PPE)

| Body Part | Specification | Rationale |

| Eye/Face | Chemical safety goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>5g).[2][9] | Protects against splashes and airborne dust, preventing severe eye irritation. |

| Hands | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Always inspect gloves for tears or pinholes before use. | Prevents dermal contact, which can cause irritation and systemic absorption. |

| Body | A flame-retardant laboratory coat, long pants, and closed-toe shoes.[8] | Protects skin from accidental spills. |

| Respiratory | A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended if there is any risk of the fume hood failing or when cleaning up spills. | Prevents inhalation of the harmful dust. |

Workflow Diagram: Safe Handling Protocol

Caption: Workflow for the safe handling of this compound.

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][9] Protect from light and moisture.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote violent reactions or decomposition.[2][4]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[3][5]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Diagram: Emergency Response Protocol

Caption: Decision tree for first aid response to exposure incidents.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear full PPE. Avoid breathing dust.[2]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][10]

-

Clean-up: Carefully sweep up the solid material, avoiding dust formation. Place into a suitable, labeled, and closed container for disposal.[2][6]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.

-

Waste Product: Do not dispose of via household or municipal waste streams. This material and its container must be disposed of as hazardous waste.

-

Disposal Service: Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2][5]

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

This compound is a classic example of a synthetically valuable yet hazardous chemical reagent. Its potential for toxicity is rooted in its nature as an alkylating agent, a property that demands respect and careful management. The hazards, including acute irritation, systemic toxicity, and potential genotoxicity, are significant. However, by understanding the underlying chemical mechanisms and by rigorously adhering to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can mitigate these risks effectively. A culture of safety, grounded in scientific understanding, is the cornerstone of innovative and responsible research.

References

-

Lead Sciences. (Date not specified). 2-(Bromomethyl)-5-methylpyrimidine hydrobromide. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

The Versatile Building Block: Applications of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide in Medicinal Chemistry

Introduction: The Privileged Pyrimidine Scaffold and the Role of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its profound biological significance.[1][2] As a fundamental component of nucleobases in DNA and RNA, pyrimidine derivatives are well-recognized by biological systems, often leading to favorable pharmacokinetic and pharmacodynamic properties.[2] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5]

This compound is a highly valuable and reactive intermediate in the synthesis of a diverse array of biologically active molecules. Its utility stems from the presence of a reactive bromomethyl group at the 5-position of the pyrimidine ring. This benzylic-like bromide is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various side chains and pharmacophores, making it a key building block for constructing complex molecular architectures in drug discovery programs. A closely related compound, 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide, is a known intermediate in the synthesis of Thiamine (Vitamin B1), highlighting the importance of this structural motif in biologically essential molecules.[6]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Applications: A Gateway to Novel Therapeutics

The primary application of this compound lies in its ability to act as an electrophilic building block for the introduction of the 2-methylpyrimidin-5-ylmethyl moiety into a target molecule. This is most commonly achieved through nucleophilic substitution reactions with a variety of nucleophiles.

N-Alkylation: Synthesis of Pyrimidine-Containing Amines

The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of N-substituted aminomethylpyrimidines. These compounds are prevalent in many biologically active molecules, including kinase inhibitors. The pyrimidine core can mimic the hinge-binding interactions of ATP in the active site of kinases.[1]

Mechanistic Rationale: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. The hydrobromide salt of the starting material is neutralized by the addition of a base, which also serves to deprotonate the amine nucleophile, increasing its reactivity.

Experimental Protocol: General Procedure for N-Alkylation of an Amine

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution or suspension of the amine (1.0 - 1.2 eq) and base (2.0 - 3.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((2-methylpyrimidin-5-yl)methyl)amine.

Data Presentation: Representative N-Alkylation Reactions

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | K₂CO₃ | ACN | 60 | 4 | 85 |

| Piperidine | DIPEA | DMF | 25 | 2 | 92 |

| Morpholine | K₂CO₃ | ACN | 50 | 6 | 88 |

Visualization: N-Alkylation Workflow

Caption: Workflow for the N-alkylation of amines.

O-Alkylation and S-Alkylation: Synthesis of Pyrimidine-Containing Ethers and Thioethers

Similar to N-alkylation, this compound readily reacts with phenols, alcohols, and thiols to form the corresponding ethers and thioethers. These functional groups are important for modulating the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability.

Mechanistic Rationale: The reaction with phenoxides, alkoxides, and thiolates also follows an SN2 pathway. A base is required to deprotonate the hydroxyl or thiol group, generating a more potent nucleophile.

Experimental Protocol: General Procedure for O-Alkylation of a Phenol

Materials:

-

This compound (1.0 eq)

-

Phenol (1.0 eq)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution or suspension of the phenol (1.0 eq) and base (1.5 - 2.0 eq) in the chosen anhydrous solvent, add this compound (1.0 eq) at room temperature.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-((phenoxymethyl)methyl)-2-methylpyrimidine.

Data Presentation: Representative O- and S-Alkylation Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 82 |

| 4-Methoxythiophenol | NaH | THF | 25 | 3 | 90 |

| Benzyl alcohol | K₂CO₃ | ACN | 70 | 8 | 75 |

Visualization: O-Alkylation Mechanism

Caption: Sɴ2 mechanism for O-alkylation.

Potential Applications in Kinase Inhibitor Synthesis

The 2-methylpyrimidin-5-ylmethyl scaffold introduced by this reagent is a valuable component in the design of kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site.[1] By using this compound, medicinal chemists can readily append this key heterocyclic motif to various fragments or core structures, enabling the exploration of structure-activity relationships (SAR) in kinase inhibitor discovery programs.

Visualization: Generalized Kinase Inhibitor Scaffold

Caption: General structure of a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a versatile and powerful reagent in the medicinal chemist's toolbox. Its high reactivity towards nucleophiles provides a reliable and efficient means of incorporating the 2-methylpyrimidin-5-ylmethyl moiety into a wide range of molecules. The protocols and insights provided in this guide are intended to facilitate the use of this valuable building block in the design and synthesis of novel therapeutic agents. The continued exploration of pyrimidine-based scaffolds in drug discovery is a testament to their enduring importance, and reagents like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. [Link]

- Google Patents. (n.d.). CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 5-(Bromomethyl)-2-methylpyrimidine Hydrobromide

Introduction: A Versatile Heterocyclic Building Block

5-(Bromomethyl)-2-methylpyrimidine hydrobromide is a key synthetic intermediate for drug discovery and development professionals. Its utility lies in the reactive bromomethyl group attached to the pyrimidine core, a scaffold present in numerous biologically active molecules. The pyrimidine ring itself is a privileged structure in medicinal chemistry, found in a wide array of therapeutics. This document provides a comprehensive guide to the application of this compound in nucleophilic substitution reactions, offering insights into reaction mechanisms, detailed experimental protocols, and practical guidance for its use in the laboratory.

The benzylic-like nature of the bromomethyl group, adjacent to the electron-withdrawing pyrimidine ring, renders it highly susceptible to displacement by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of chemical space in the design of novel therapeutic agents.

Mechanistic Insights: Navigating the SN1 and SN2 Pathways

The nucleophilic substitution at the bromomethyl group of 5-(bromomethyl)-2-methylpyrimidine can proceed through either an SN1 or SN2 mechanism, or a combination of both. The predominant pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

-

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) that solvate the cation but not the nucleophile, thus enhancing its reactivity.[1] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For 5-(bromomethyl)-2-methylpyrimidine, being a primary benzylic-like halide, the SN2 pathway is generally favored.[2]

-

SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. The pyrimidine ring can stabilize the adjacent carbocation through resonance, making the SN1 pathway a possibility under certain conditions.[3]